molecular formula C17H28N4O3S B5523303 (1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No. B5523303
M. Wt: 368.5 g/mol
InChI Key: HWAULOXZTUNGBV-LSDHHAIUSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the structure of interest often involves multi-step processes, combining elements of organic chemistry such as amide formation, cyclization, and functional group transformation. For example, the synthesis of structurally related 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane derivatives involves specific reagents and conditions tailored to produce the desired bicyclic amide frameworks with precision (Fernández et al., 1992). Similar synthetic strategies could be adapted for the target molecule, highlighting the importance of careful selection of substrates and conditions to achieve the complex diazabicyclononane core and its functionalization.

Molecular Structure Analysis

The molecular structure of related compounds, such as sulfonamides and diazabicyclononanes, features specific conformational preferences and spatial arrangements that influence their reactivity and interactions. For instance, the crystal structure analysis of certain amides derived from diazabicyclo[3.3.1]nonane reveals preferred conformations and the positioning of functional groups that are crucial for understanding the molecule's behavior and potential binding mechanisms (Fernández et al., 1992). These insights into molecular geometry and electron distribution are essential for predicting the compound's reactivity and interactions with biological targets.

Chemical Reactions and Properties

The reactivity of the compound can be inferred from studies on similar structures, where functional groups such as sulfonamides play a significant role in chemical transformations and biological activity. For example, sulfonamide derivatives have been explored for their inhibitory activity against various enzymes, demonstrating the functional group's significance in medicinal chemistry (Marini et al., 2012). The presence of the sulfonamide group in the target molecule suggests potential bioactive properties and reactivity patterns that could be leveraged in drug design and synthesis.

Scientific Research Applications

Synthesis and Structural Studies

A significant body of work revolves around the synthesis and structural elucidation of related compounds, providing insight into their potential applications:

  • The synthesis and structural study of amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide revealed preferred conformational states and potential for further chemical modifications (M. J. Fernández et al., 1992).
  • Research on pyridinium-derived N-heterocyclic carbene complexes of platinum highlights the synthesis, structure, and ligand substitution kinetics, emphasizing their chemical reactivity and potential as catalysts in various reactions (J. Owen et al., 2004).
  • The development of copper-catalyzed aerobic methyl/methylene oxygenation and C–H formylation using a DABCO–DMSO system for the synthesis of carbonyl indoles and pyrroles illustrates the utility of related structures in organic synthesis (Yi‐Feng Wang et al., 2012).

Biological Activity

The exploration of sulfonamide derivatives and their interactions with biological targets underscores the relevance of these compounds in medicinal chemistry:

  • Sulfonamide derivatives of heterocyclic compounds, including structures similar to the queried compound, are investigated for their potential as inhibitors of human carbonic anhydrases, highlighting the significance of these structures in the search for new substances with specific biological activities (L. A. Komshina et al., 2020).
  • The study of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists demonstrates the therapeutic potential of related sulfonamide compounds in modulating immune responses and treating related diseases (J. Duan et al., 2019).

properties

IUPAC Name

(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-13(2)20-9-5-6-16(20)17(22)21-11-14-7-8-15(21)12-19(10-14)25(23,24)18(3)4/h5-6,9,13-15H,7-8,10-12H2,1-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAULOXZTUNGBV-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=CC=C1C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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